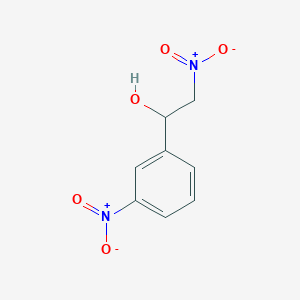
1-(3-Nitrophenyl)-2-nitro-ethanol
Descripción general
Descripción
1-(3-Nitrophenyl)-2-nitro-ethanol is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . This compound is also known as (S)-1-(3-Nitrophenyl)ethanol .
Synthesis Analysis
The synthesis of derivatives similar to this compound involves several methods. One approach is the resolution of 1-(2-nitrophenyl)ethanol by fractional crystallization and kinetic resolution procedures . Another approach is the iron-catalyzed transfer hydrogenation between alcohols and nitrophenylpyrroles for the synthesis of pyrroloquinoxalines .
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been elucidated through techniques like X-ray diffraction. These structures often form infinite chains in the crystal due to complex interactions such as hydrogen bonding.
Chemical Reactions Analysis
Chemical reactions involving this compound derivatives include photochemical mechanisms leading to products like nitroso hydrates through dual proton transfer processes. These reactions are influenced by various factors, including solvent type and the presence of specific substituents on the nitrophenyl ring.
Physical And Chemical Properties Analysis
The physical properties of this compound and its analogs are determined by their molecular structure, which affects their solubility, melting points, and other physical characteristics. The chemical properties of these derivatives are significantly influenced by the nitro group and its position on the phenyl ring.
Aplicaciones Científicas De Investigación
Photochemical Reactions and Mechanisms
The photochemical reaction mechanisms of 2-nitrobenzyl compounds have been investigated, revealing that irradiation of 2-nitrobenzyl alcohol and its derivatives yields nitroso benzaldehyde and nitroso acetophenone with significant quantum yields. These findings provide insights into the behavior of nitrobenzyl compounds under light exposure and the potential for photochemical applications (Gáplovský et al., 2005).
Crystal Structure Analysis
The crystal structure of molecular complexes involving nitrophenyl derivatives and ethanol has been explored. Studies like the investigation of 3-[1-(4-nitrophenyl)-3-oxobutyl]-4-hydroxychromen-2-one with ethanol demonstrate the interaction between nitrophenyl compounds and ethanol, which forms hydrogen bonds and contributes to understanding molecular interactions and structural properties (Kochetov & Kuz’mina, 2007).
Chemical Synthesis and Catalysis
Research into the synthesis of N-substituted 3-nitrothiophen-2-amines from reactions involving nitroketene N,S-aryl/alkylaminoacetals has opened avenues for generating complex molecules with potential applications in pharmaceuticals and material sciences. Such transformations are pivotal for constructing molecules with specific functions and characteristics (Vivek Kumar et al., 2015).
Analytical Chemistry and Chromatography
The development of methods for the separation and determination of nitrobenzenes, including 1-(3-Nitrophenyl)-2-nitro-ethanol and its reduction products, by techniques like micellar electrokinetic chromatography highlights the importance of these compounds in environmental analysis and chemical research. Such studies facilitate the detection and quantification of nitro compounds in various samples, contributing to environmental monitoring and safety assessments (Wang & Chen, 2002).
Solvatochromism and Molecular Probes
The investigation of nitro-substituted phenolates for solvatochromism and their use as probes in solvent mixtures provides a foundation for using nitrophenyl derivatives in studying solvent effects and molecular interactions. Such compounds can serve as tools for analyzing the properties of solvent mixtures and understanding solvation dynamics (Nandi et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-nitro-1-(3-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-2-1-3-7(4-6)10(14)15/h1-4,8,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFRLMGYDNNEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3040247.png)








![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040266.png)
![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)

